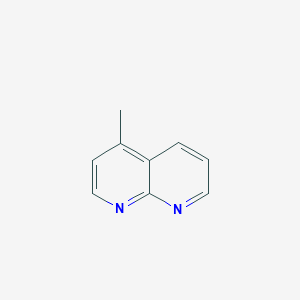

4-Methyl-1,8-naphthyridine

Vue d'ensemble

Description

4-Methyl-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 . It is a white to yellow solid .

Synthesis Analysis

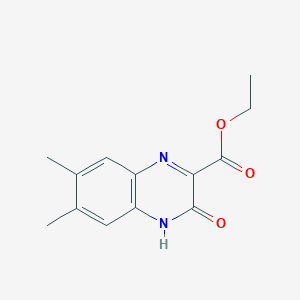

The synthesis of 1,8-naphthyridine derivatives has been achieved through various methods. One approach involves multicomponent reactions, the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Another method involves the use of 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,8-naphthyridine is characterized by the presence of a naphthyridine core, which is a fused system of two pyridine rings . The 4-methyl group is attached to one of the carbon atoms in the naphthyridine core .

Chemical Reactions Analysis

The chemical reactivity of 1,8-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which involves the Friedländer reaction .

Physical And Chemical Properties Analysis

4-Methyl-1,8-naphthyridine is a white to yellow solid . It has a molecular weight of 144.18 .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

The 1,8-naphthyridine scaffold, which includes 4-Methyl-1,8-naphthyridine, has gained immense attention in the fields of medicinal chemistry and drug discovery . It has shown potential in treating neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant, and antioxidant properties .

Antimicrobial Applications

1,8-Naphthyridine derivatives, including 4-Methyl-1,8-naphthyridine, have shown significant antimicrobial activities . This makes them valuable in the development of new antimicrobial drugs .

Antiviral Applications

These compounds have also demonstrated antiviral properties . This suggests potential applications in the development of antiviral therapies .

Anticancer Applications

1,8-Naphthyridine derivatives have shown potential use in anticancer applications . This opens up possibilities for the development of new anticancer drugs .

Anti-inflammatory and Analgesic Applications

These compounds have shown anti-inflammatory and analgesic activities . This suggests they could be used in the development of drugs to treat inflammatory conditions and pain .

Applications in Neurological Disorders

1,8-Naphthyridine derivatives have shown potential applications in treating neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .

Antihypertensive and Antiarrhythmic Applications

Substituted 1,8-naphthyridine compounds, including 4-Methyl-1,8-naphthyridine, are used as antihypertensives and antiarrhythmics . This suggests potential applications in the treatment of hypertension and arrhythmias .

Herbicide Safeners and Immunostimulants

These compounds are also used as herbicide safeners and immunostimulants . This suggests potential applications in agriculture and immunotherapy .

Mécanisme D'action

Target of Action

4-Methyl-1,8-naphthyridine is a synthetic 1,8-naphthyridine antimicrobial agent . It is an inhibitor of the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target, the A subunit of bacterial DNA gyrase, and inhibits its function . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate their DNA, leading to the cessation of cell division and eventually cell death .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-1,8-naphthyridine is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth and proliferation .

Pharmacokinetics

As a synthetic 1,8-naphthyridine antimicrobial agent, it is expected to have similar pharmacokinetic properties to other compounds in this class . These properties can include good oral absorption, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .

Result of Action

The primary result of the action of 4-Methyl-1,8-naphthyridine is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the death of the bacterial cells and the resolution of the bacterial infection .

Action Environment

The efficacy and stability of 4-Methyl-1,8-naphthyridine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Safety and Hazards

Orientations Futures

The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .

Propriétés

IUPAC Name |

4-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCKWHNSKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343297 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,8-naphthyridine | |

CAS RN |

1569-17-1 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

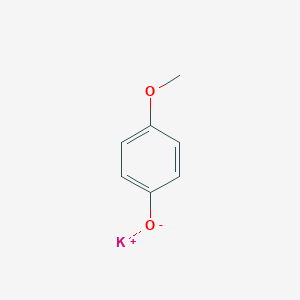

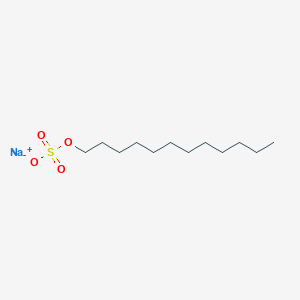

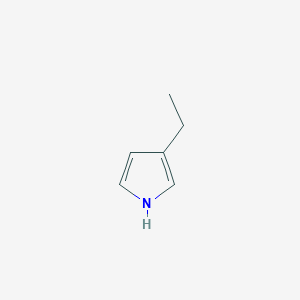

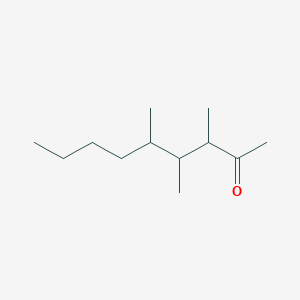

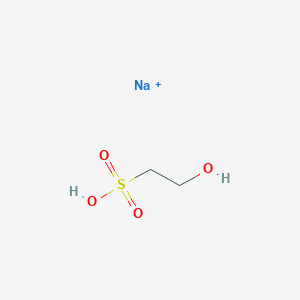

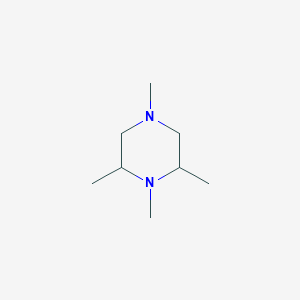

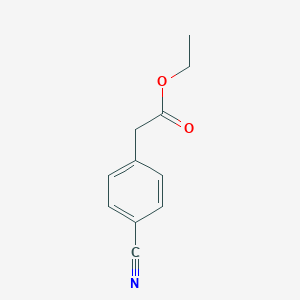

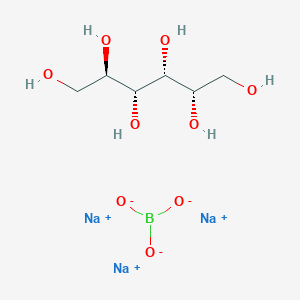

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?

A1: While the provided research doesn't directly investigate biological applications, 4-Methyl-1,8-naphthyridine's structure holds promise. Research highlights that substituting 4-Methyl-1,8-naphthyridine with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].

Q2: How does the structure of 4-Methyl-1,8-naphthyridine lend itself to forming complexes with metals?

A2: 4-Methyl-1,8-naphthyridine possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(4-methyl-1,8-naphthyridine)dicopper, using 4-Methyl-1,8-naphthyridine as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.

Q3: What are the limitations of the available research in understanding the broader applications of 4-Methyl-1,8-naphthyridine?

A3: The available research primarily focuses on the synthesis and basic characterization of 4-Methyl-1,8-naphthyridine and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)